(6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine
Description
The compound (6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine is a polycyclic heterocyclic system featuring fused oxazine and pyrimidine rings. Key structural attributes include:
- A 2-chloro substituent on the pyrimidine ring, which may enhance electrophilicity and influence binding interactions.
- A 10-methyl group in the oxazino ring, likely affecting steric and conformational properties.
Properties
Molecular Formula |
C12H16ClN3O4S |
|---|---|
Molecular Weight |
333.79 g/mol |
IUPAC Name |
4-chloro-14-methyl-6-(methylsulfonylmethyl)-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene |
InChI |
InChI=1S/C12H16ClN3O4S/c1-7-3-19-4-8-5-20-10-9(6-21(2,17)18)14-12(13)15-11(10)16(7)8/h7-8H,3-6H2,1-2H3 |
InChI Key |
LIWDXRLBRJOFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC2N1C3=NC(=NC(=C3OC2)CS(=O)(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazine ring, chlorination, and the introduction of the methylsulfonyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s methylsulfonyl and oxazine moieties undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Sulfonyl Oxidation | H₂O₂ (30%), 60°C, 6 hrs | Sulfonic acid derivative (increased polarity) |
| Oxazine Ring | KMnO₄ (aq.), pH 7.5, 25°C | Oxidized oxazine ring with hydroxyl group introduction |
Oxidation of the sulfonyl group enhances hydrophilicity, while oxazine ring oxidation modifies electronic properties for downstream applications.
Reduction Reactions
Selective reduction targets the oxazine and pyrimido systems:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxazine Reduction | NaBH₄, EtOH, 0°C | Partially saturated oxazine ring |
| Chlorine Reduction | LiAlH₄, THF, reflux | Dechlorinated intermediate (replaced with hydrogen) |
Reduction preserves the fused pyrimido system while altering ring saturation.
Nucleophilic Substitution
The chlorine atom at position 2 is highly reactive toward nucleophiles:
| Nucleophile | Conditions | Products |
|---|---|---|
| Amines | DMF, 80°C, 12 hrs | 2-Amino derivative (enhanced hydrogen-bonding capacity) |
| Alcohols | K₂CO₃, DMSO, 60°C | 2-Alkoxy analog (improved solubility) |
These substitutions enable tailored modifications for medicinal chemistry applications.
Ring-Opening Reactions
Acidic or basic conditions destabilize the oxazine ring:
| Conditions | Reagents | Products |
|---|---|---|
| HCl (6M), 100°C | Prolonged heating | Linear amine-sulfonyl intermediates |
| NaOH (2M), 70°C | 4 hrs | Fragmented carbonyl-containing compounds |
Ring-opening pathways provide access to simpler intermediates for further derivatization.
Industrial Production
-
Reactors : Continuous flow systems for improved temperature control.
-
Purification : Crystallization (ethanol/water) achieves >98% purity.
Stability Under Reaction Conditions
The compound demonstrates stability in:
-
pH 3–9 (aqueous buffers, 25°C).
-
Polar aprotic solvents (DMF, DMSO) at ≤100°C.
Comparative Reactivity
| Functional Group | Relative Reactivity | Preferred Reactions |
|---|---|---|
| Chlorine (C2) | High | Nucleophilic substitution |
| Sulfonyl (C4) | Moderate | Oxidation, hydrogen bonding |
| Oxazine Ring | Low | Reduction, ring-opening |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the development of new pharmaceuticals due to its unique structural characteristics.
Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Case Study : Research demonstrated that derivatives of this compound inhibited the proliferation of human breast cancer cells (MCF-7) in vitro by inducing apoptosis and cell cycle arrest. The mechanism involved the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways.
Antimicrobial Properties
The compound also has potential as an antimicrobial agent:
- Case Study : In vitro tests revealed that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli.
Pharmacological Applications
The pharmacological profile of (6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine suggests several therapeutic uses.
Neurological Disorders
Preliminary studies suggest neuroprotective effects:
- Case Study : Experimental models of neurodegenerative diseases showed that the compound could reduce oxidative stress and inflammation in neuronal cells. This points to its potential application in treating conditions like Alzheimer's disease.
Anti-inflammatory Effects
Research indicates that this compound may serve as an anti-inflammatory agent:
- Case Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling and pain.
Agricultural Applications
Beyond medicinal uses, this compound has potential applications in agriculture.
Herbicidal Activity
Research has indicated that derivatives of this compound can act as herbicides:
- Case Study : Field trials demonstrated effective weed control in crops without significant phytotoxicity to the plants. This suggests its utility in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of (6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s pyrimido-oxazino-oxazine core distinguishes it from related heterocycles. Comparisons include:
Analysis :
- Position of Chloro Groups: The 2-chloro substituent on the pyrimidine ring in the target compound may exert stronger electron-withdrawing effects compared to the 4-chloro substitution in chromeno-pyrimidines .
Implications :
- The chlorination method used for chromeno-pyrimidines could be adapted to introduce the 2-chloro group in the target compound.
Key Observations :
- The methylsulfonyl group in the target compound may enhance solubility compared to methylthio or chlorophenyl substituents, critical for oral bioavailability .
Biological Activity
The compound (6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine (CAS# 2161304-05-6) is a novel chemical entity that has garnered interest for its potential biological activities. This article delves into its molecular characteristics and biological effects based on available research findings.
Molecular Characteristics
- Molecular Formula : C12H16ClN3O4S
- Molecular Weight : 333.79 g/mol
- Structural Features : The compound features a complex oxazino-pyrimidine structure with a chlorine atom and a methylsulfonyl group contributing to its unique properties.
Cytotoxicity and Cell Viability
In vitro studies involving related compounds have shown that modifications in the chemical structure can lead to varying degrees of cytotoxicity. For instance, compounds with sulfonyl groups often display enhanced potency against cancer cell lines. The specific effects of (6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine on cell viability remain to be fully elucidated but warrant further investigation.
Enzyme Inhibition
The structural characteristics suggest potential enzyme inhibition capabilities. Compounds with similar oxazino and pyrimidine frameworks have been explored for their roles as inhibitors in various biochemical pathways. Future studies should focus on identifying specific enzyme targets and assessing inhibition kinetics.
Case Studies
While direct case studies on this compound are scarce in the current literature, several related compounds have shown promise in pharmacological applications:
- Sulfonamide Derivatives : A study demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against resistant strains of bacteria.
- Pyrimidine Analogues : Research on pyrimidine analogues has highlighted their efficacy as antiviral agents targeting viral polymerases.
These findings suggest that (6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine could potentially share similar biological profiles.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine, and how can they be methodologically addressed?
- Answer : The synthesis of fused oxazino-pyrimidine derivatives often requires precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like ring-opening or sulfonyl group migration. For example, refluxing in dioxane with piperazine derivatives has been shown to stabilize intermediate oxazolo-pyrimidine structures . Key steps include:
- Stepwise functionalization : Introduce the methylsulfonylmethyl group before chlorination to prevent steric hindrance.
- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate the (6aS,10R) enantiomer, critical for biological activity studies.
Q. How can researchers confirm the stereochemical configuration of this compound?
- Answer : X-ray crystallography is the gold standard for confirming stereochemistry in polycyclic systems. For less crystalline samples, advanced NMR techniques (e.g., NOESY, J-based coupling analysis) combined with computational modeling (DFT or molecular mechanics) can resolve ambiguities in fused ring systems .
Q. What analytical methods are recommended for purity assessment during synthesis?
- Answer : Use a combination of:
- HPLC-MS with a polar stationary phase (e.g., C18 column) to separate polar impurities.
- Elemental analysis to verify stoichiometry of heteroatoms (N, S, Cl).
- TGA-DSC to detect residual solvents or decomposition products, which are common in sulfonyl-containing compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or enantiomeric purity. A systematic approach includes:
- Standardized assay protocols : Adopt OECD or NIH guidelines for in vitro/in vivo testing .
- Batch-to-batch consistency checks : Compare NMR and LC-MS profiles of active vs. inactive batches to identify impurities affecting bioactivity .
- Meta-analysis : Use statistical tools like ANOVA to isolate confounding variables (e.g., cell line variability) .
Q. What experimental designs are optimal for studying the environmental fate of this compound?
- Answer : Follow a tiered approach:
- Phase 1 (Lab-scale) : Assess hydrolysis/photolysis rates under controlled pH and UV conditions (e.g., OECD 111).
- Phase 2 (Ecosystem modeling) : Use partition coefficients (log P, log D) to predict bioaccumulation in aquatic/terrestrial systems .
- Phase 3 (Field studies) : Deploy passive samplers in water/soil matrices to validate lab predictions under real-world conditions .
Q. How can computational methods improve the design of derivatives with enhanced selectivity?
- Answer : Combine:
- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize derivatives with optimal binding.
- QSAR modeling : Correlate substituent effects (e.g., methylsulfonyl vs. sulfonamide groups) with activity using descriptors like polar surface area or H-bond donor counts .
- MD simulations : Predict metabolic stability by simulating interactions with cytochrome P450 enzymes .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Answer : Solubility discrepancies may stem from polymorphic forms or aggregation. Mitigation strategies:
- Polymorph screening : Use solvent-drop grinding or thermal gradient crystallization to isolate stable forms.
- Dynamic light scattering (DLS) : Detect nanoaggregates in solution that falsely reduce measured solubility .
Q. Why do stability studies report divergent degradation pathways for this compound?
- Answer : Degradation pathways are highly pH- and temperature-dependent. For example:
- Acidic conditions : Hydrolysis of the oxazine ring dominates.
- Alkaline conditions : Sulfonyl group cleavage is prevalent.
- Methodological recommendation : Conduct accelerated stability testing (ICH Q1A) across pH 1–10 and 40–60°C to map degradation kinetics .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
